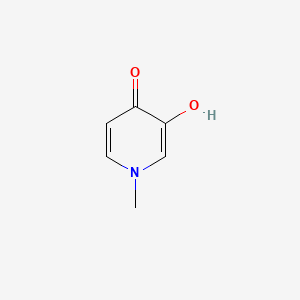

3-hydroxy-1-methylpyridin-4(1H)-one

Overview

Description

“3-Hydroxy-1,2-dimethyl-4(1H)-pyridone” is a chemical compound with the molecular formula C7H9NO2 . It appears as a white to almost white powder or crystal .

Molecular Structure Analysis

The molecular weight of “3-Hydroxy-1,2-dimethyl-4(1H)-pyridone” is 139.15 .Physical and Chemical Properties Analysis

“3-Hydroxy-1,2-dimethyl-4(1H)-pyridone” is soluble in acetic acid .Scientific Research Applications

Antiproliferative Activity in Cancer Research

3-Hydroxy-1-methylpyridin-4(1H)-one derivatives have shown significant potential in cancer research, particularly in developing treatments targeting lung cancer. For instance, certain hydroxypyridone derivatives, including this compound, demonstrated potent antiproliferative activity against non-small lung cancer cells. These compounds were cytostatic in A549 and cytotoxic in NCI-H522 non-small lung cancer cells, suggesting their potential in lung cancer therapeutics (Shakil et al., 2021).

Antioxidant Properties and DNA Binding

Derivatives of this compound have also been investigated for their antioxidant activities and DNA binding capabilities. A novel derivative displayed antioxidant activities evaluated by assays like DPPH radical scavenging activity. Additionally, this compound showed a strong binding affinity for double-stranded fish sperm DNA, indicating a potential role in genetic research or therapeutic applications (Yılmaz et al., 2020).

Synthesis of Biologically Active Compounds

In pharmaceutical synthesis, derivatives of this compound are key in creating new medicinal molecules with improved biological activity. The ability to introduce various substituents into the molecule's structure allows for the synthesis of diverse compounds with potential medicinal applications (Rubtsova et al., 2020).

Antitumor Activity

Some derivatives of this compound have shown promising results in antitumor activity studies. Specific compounds synthesized from this derivative demonstrated significant activity against human colorectal cancer cells, indicating their potential role in developing new cancer treatments (Zhou et al., 2021).

Neurotropic Activity

Research has also explored the neurotropic effects of this compound derivatives. These compounds were evaluated for tranquilizing (anxiolytic) and antidepressant activities, showing higher potential neurotropic activity than some comparator drugs. This suggests their possible use in treating neurological and psychological disorders (Palamarchuk et al., 2021).

Cholesterol 24-Hydroxylase Inhibition

Derivatives of this compound have been investigated as inhibitors of cholesterol 24-hydroxylase, a brain-specific enzyme involved in cholesterol homeostasis. One such derivative, identified through structure-based drug design, showed high potency and selectivity as a cholesterol 24-hydroxylase inhibitor. This compound, known as soticlestat, is under clinical investigation for treating epilepsies such as Dravet syndrome and Lennox-Gastaut syndrome, representing a novel drug class for these conditions (Koike et al., 2021).

Photoluminescence and Antiproliferative Activity

Zinc(II) complexes with derivatives of this compound exhibit interesting photoluminescent properties and antiproliferative activities against various human carcinoma cell lines. The different substituents in these complexes significantly impact their maximal emission peaks and cellular viability, indicating their potential in developing cancer treatments (Li et al., 2019).

Mosquito Larvicidal Potential

A study on hydroxy-2-methyl-4H-pyran-4-one, a related compound to this compound, revealed its potential as a mosquito larvicide. The compound showed high mortality rates against various mosquito species, indicating its use in controlling mosquito populations and related diseases (Ali & Venugopalan, 2019).

Safety and Hazards

This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Safety measures include avoiding eating, drinking, or smoking while using this product, washing thoroughly after handling, wearing protective gloves and eye protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name |

3-hydroxy-1-methylpyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-7-3-2-5(8)6(9)4-7/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBOPJCIZALTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198758 | |

| Record name | 4(1H)-Pyridinone, 3-hydroxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50700-61-3 | |

| Record name | 4(1H)-Pyridinone, 3-hydroxy-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050700613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Pyridinone, 3-hydroxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

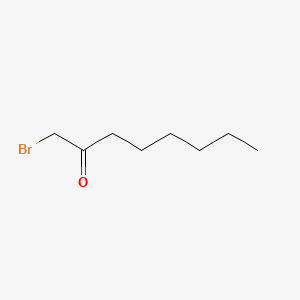

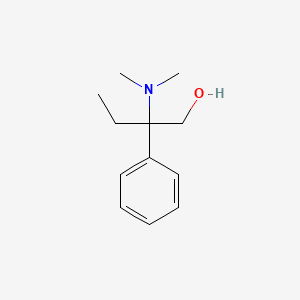

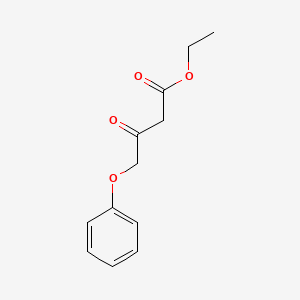

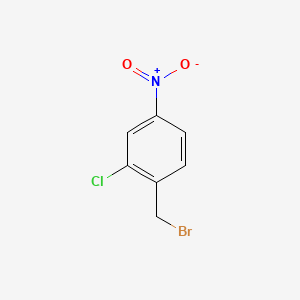

Synthesis routes and methods

Procedure details

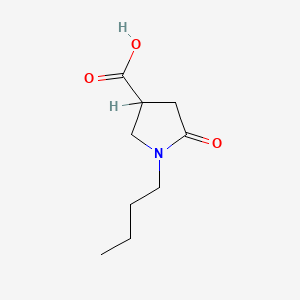

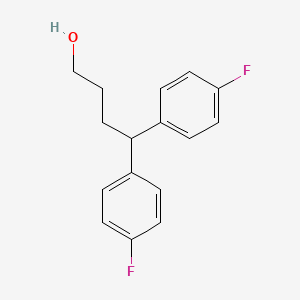

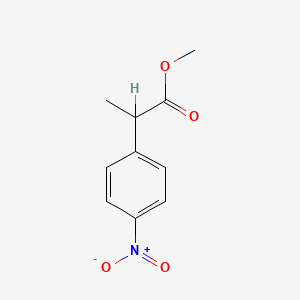

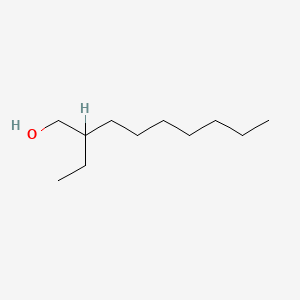

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

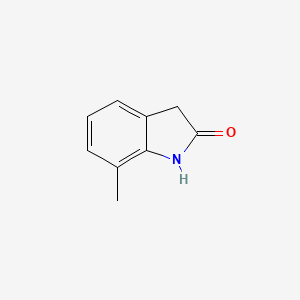

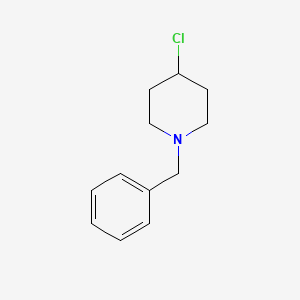

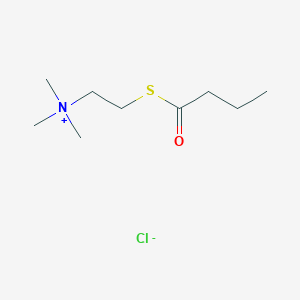

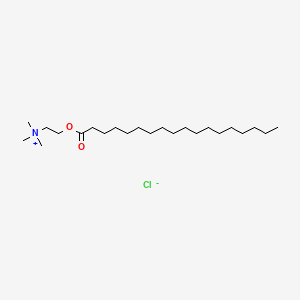

Feasible Synthetic Routes

Q1: How does 3-hydroxy-1-methylpyridin-4(1H)-one interact with metal ions?

A1: The research by Stünzi et al. [] investigated the metal-binding affinity of various compounds, including this compound, with biologically relevant metal ions like Cu²⁺, Zn²⁺, Cd²⁺, and Pb²⁺. The study revealed that this compound, due to its hydroxypyridone moiety, demonstrates a preference for binding to these metal ions. This interaction likely occurs through the oxygen and nitrogen atoms present within the hydroxypyridone structure, forming stable complexes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.